molecular formula C7H13IO3 B13471294 2-(Iodomethyl)-4,4-dimethoxyoxolane

2-(Iodomethyl)-4,4-dimethoxyoxolane

Cat. No.: B13471294
M. Wt: 272.08 g/mol
InChI Key: BXJKUYRXSRQMNG-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4,4-dimethoxyoxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the second carbon of a 4,4-dimethoxyoxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-4,4-dimethoxyoxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 4,4-dimethoxyoxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4,4-dimethoxyoxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like potassium thiocyanate or sodium phenoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Methyl thiocyanate or methyl phenoxide.

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,4-dimethoxyoxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The oxolane ring provides stability and can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethyl)-4,4-dimethoxyoxolane is unique due to the presence of both an iodomethyl group and a dimethoxyoxolane ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

2-(iodomethyl)-4,4-dimethoxyoxolane

InChI

InChI=1S/C7H13IO3/c1-9-7(10-2)3-6(4-8)11-5-7/h6H,3-5H2,1-2H3

InChI Key

BXJKUYRXSRQMNG-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(OC1)CI)OC

Origin of Product

United States

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